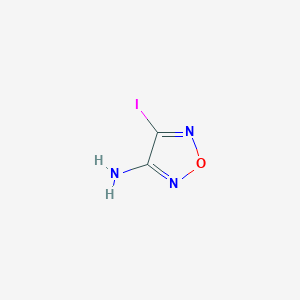

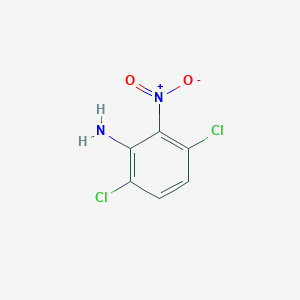

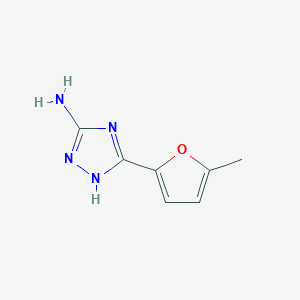

5-(5-methylfuran-2-yl)-4H-1,2,4-triazol-3-amine

Overview

Description

The compound “5-(5-methylfuran-2-yl)-4H-1,2,4-triazol-3-amine” is a derivative of furan, which is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are related studies on the synthesis of similar compounds. For instance, cobalt nanoparticles have been used to catalyze the reductive amination, hydrogenation, and hydrodeoxygenation of 5-Hydroxymethylfurfural (HMF) to produce furan-based primary, secondary, and tertiary amines .Scientific Research Applications

Synthesis and Antimicrobial Activities

- Antimicrobial Properties : Research on 1,2,4-triazole derivatives, including compounds similar to 5-(5-methylfuran-2-yl)-4H-1,2,4-triazol-3-amine, shows potential antimicrobial activities. Such compounds have been synthesized and tested against various microorganisms, demonstrating good to moderate antimicrobial properties (Bektaş et al., 2007).

Synthesis and Characterization

- Synthetic Pathways : The synthesis and characterization of triazole-thiazolidine compounds, which involve structures similar to the target compound, have been documented. These pathways demonstrate the versatility and potential applications of such compounds in various chemical processes (Rameshbabu et al., 2019).

Chemical Reactions and Derivatives

Chemical Reactions : Studies have explored reactions involving methyl 4-aminofurazan-3-carboximidate, leading to the formation of various derivatives, including triazole compounds. These reactions expand the understanding of chemical interactions and potential applications of triazole derivatives (Sergievskii et al., 2001).

Schiff Base Formation and Metal Complexes : Research on Schiff bases derived from triazole compounds, similar to the target molecule, reveals their potential in forming metal complexes. These complexes have been characterized, showing diverse applications in chemical and material sciences (Sancak et al., 2007).

Crystal Structure Analysis

- Crystallography : Detailed crystal structure analyses of triazole derivatives offer insights into their molecular configurations, which are crucial for understanding their chemical and physical properties. These studies can guide the design of new materials and pharmaceuticals (Xu et al., 2006).

Novel Compound Synthesis

- Microwave-Assisted Synthesis : Innovative microwave-assisted synthesis methods for triazole derivatives, including those related to the target compound, have been developed. This approach offers a rapid and efficient pathway for creating diverse chemical entities (Tan et al., 2017).

Mechanism of Action

Target of Action

The primary target of the compound “5-(5-methylfuran-2-yl)-4H-1,2,4-triazol-3-amine” is the Genome polyprotein of the Hepatitis C virus genotype 1b . This protein plays a crucial role in the replication of the Hepatitis C virus.

Biochemical Pathways

The compound is involved in the biochemical pathway related to the replication of the Hepatitis C virus. By interacting with the Genome polyprotein, it potentially disrupts this pathway, leading to a decrease in viral replication .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its potential inhibitory effect on the replication of the Hepatitis C virus. By disrupting the function of the Genome polyprotein, the compound may reduce the ability of the virus to replicate, thereby reducing viral load .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the presence of other compounds or medications could potentially interact with the compound, affecting its efficacy. Additionally, factors such as pH and temperature could influence the compound’s stability and action.

: DrugBank

properties

IUPAC Name |

5-(5-methylfuran-2-yl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c1-4-2-3-5(12-4)6-9-7(8)11-10-6/h2-3H,1H3,(H3,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOUCUWLVCIGJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NC(=NN2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475789 | |

| Record name | 5-(5-methylfuran-2-yl)-4H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

161793-06-2 | |

| Record name | 5-(5-methylfuran-2-yl)-4H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.